1-Adamantyl 2-chloroacetate
Description
Historical Development of Adamantane (B196018) Chemistry and its Derivatives
The story of adamantane begins in 1933 when it was discovered and isolated from petroleum fractions by Czech chemists S. Landa and V. Machacek. nih.govnih.gov The name "adamantane" was suggested due to the similarity of its rigid carbon framework to that of a diamond. nih.gov While its existence was proposed earlier, the first successful laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. nih.govmdpi.com This initial synthesis was complex and produced a low yield. A more practical synthesis was later developed by Schleyer in 1957, which made adamantane more accessible for research and spurred the development of its derivatives. evitachem.comlibretexts.org The discovery and subsequent availability of adamantane opened up a new area of chemistry focused on polyhedral organic compounds. mdpi.com
Significance of the Adamantane Framework in Rigorous Chemical Research
The adamantane molecule is the simplest diamondoid, a class of compounds with a structure resembling a fragment of the diamond lattice. mdpi.com Its formula is C₁₀H₁₆, and its carbon atoms are arranged in a rigid, strain-free, three-dimensional cage-like structure. nih.govmdpi.com This rigidity and stability are key features that make the adamantane framework a valuable tool in various areas of chemical research. researchgate.net
In medicinal chemistry, the lipophilic and rigid nature of the adamantane scaffold is utilized to modify the properties of bioactive molecules, potentially enhancing their therapeutic efficacy. researchgate.netresearchgate.net The incorporation of an adamantyl group can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govsigmaaldrich.com Furthermore, its three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets. netlify.appmdpi.com Adamantane derivatives have found applications as antiviral and neuroprotective agents. evitachem.comnih.gov
In materials science, the adamantane framework is used as a building block for the creation of novel polymers and molecular crystals with specific mechanical and chemical properties. evitachem.commdpi.com Its cage-like structure can also be used to create molecular machines and in nanotechnology applications. savemyexams.com
Role of Chloroacetate (B1199739) Esters in Foundational Organic Synthesis
Chloroacetate esters are a class of organic compounds that serve as versatile building blocks in organic synthesis. ijpcbs.com They are characterized by the presence of a chloro group attached to the acetyl moiety of an ester. This chlorine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic substitution reactions. researchgate.netnih.gov
Consequently, chloroacetate esters are frequently employed as alkylating agents, allowing for the introduction of a carboxymethyl group onto various nucleophiles such as amines, thiols, and phenols. researchgate.net This reactivity is fundamental in the synthesis of a wide range of more complex molecules, including pharmaceuticals, pesticides, and dyes. ijpcbs.com The ester functionality itself can undergo reactions like hydrolysis and transesterification, further expanding their synthetic utility. evitachem.com
Academic Research Landscape of 1-Adamantyl 2-Chloroacetate
Academic research on this compound primarily revolves around its synthesis and its use as an intermediate in the preparation of more complex adamantane derivatives. The typical synthesis involves the reaction of 1-adamantanol (B105290) with chloroacetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. evitachem.com
The reactivity of this compound is characterized by the chemical behavior of its two main functional components. The chloro group is a leaving group, making the compound susceptible to nucleophilic substitution. evitachem.com This allows for the attachment of various functional groups to the acetate (B1210297) moiety. For instance, it can react with amines or alcohols to form new derivatives. evitachem.com The ester linkage can be hydrolyzed under aqueous conditions to yield 1-adamantanol and chloroacetic acid. evitachem.com
In the context of medicinal chemistry, this compound is considered a building block for the synthesis of novel drug candidates. evitachem.com Research has explored its use in creating compounds with potential antiviral or neuroprotective effects. evitachem.com For example, it has been used in the synthesis of novel triazole derivatives, which were subsequently tested for their antimicrobial and anti-inflammatory activities.
Below are some of the reported physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₇ClO₂ |
| Molecular Weight | 228.71 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 70–72 °C |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; less soluble in water |
Data sourced from EvitaChem and PubChem. evitachem.com
Further research findings on related adamantane derivatives highlight the importance of this class of compounds:
| Research Area | Findings |
| Antiviral Activity | Adamantane derivatives, such as amantadine (B194251) and rimantadine, have been used as antiviral drugs. nih.gov |
| Neurodegenerative Diseases | Memantine (B1676192), an adamantane derivative, is used in the treatment of Alzheimer's disease. researchgate.net |
| Material Science | Adamantane-based polymers are being investigated for applications like coatings for touchscreens. mdpi.com |
| Organic Synthesis | The rigid adamantane scaffold is used to create molecular tripods for self-assembled monolayers. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-adamantyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c13-7-11(14)15-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQLHIURACSAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Adamantyl 2 Chloroacetate
Esterification Routes from 1-Adamantanol (B105290) and Chloroacetic Acid
The primary method for synthesizing 1-Adamantyl 2-chloroacetate is through the esterification of 1-adamantanol with a chloroacetic acid derivative. This transformation involves the formation of an ester bond between the sterically bulky adamantyl alcohol and the chloroacetyl group.
Direct Esterification Techniques
Direct esterification methods typically involve the reaction of 1-adamantanol with a more reactive form of chloroacetic acid, such as chloroacetyl chloride. This approach is favored due to the high reactivity of the acid chloride, which readily undergoes nucleophilic acyl substitution with the hydroxyl group of 1-adamantanol. evitachem.com The reaction is generally carried out in a suitable solvent like chloroform (B151607). prepchem.com To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically added. Common bases for this purpose include organic amines like pyridine (B92270) or triethylamine (B128534), or an inorganic base such as magnesia. evitachem.comprepchem.com
One documented procedure involves the slow addition of chloroacetyl chloride to a suspension of 1-adamantanol and magnesia in chloroform at a controlled temperature, followed by a period of reflux. prepchem.com After the reaction, the inorganic materials are filtered off, and the product is isolated from the solvent, often purified by crystallization from a nonpolar solvent like hexane. prepchem.com This method has been reported to produce the target compound in high yield. prepchem.com
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Adamantanol | Chloroacetyl chloride | Magnesia | Chloroform | Slow addition at 10°C, then reflux | 90% | prepchem.com |
| 1-Adamantanol | Chloroacetyl chloride | Pyridine or Triethylamine | Not specified | Neutralization of HCl byproduct | Not specified | evitachem.com |
Catalytic Approaches to this compound Synthesis
While the use of stoichiometric base with highly reactive acyl chlorides is common, catalytic methods can also be employed, particularly when starting from chloroacetic acid itself. Standard acid-catalyzed esterification (Fischer esterification) can be challenging due to the steric hindrance of the tertiary 1-adamantanol. However, strong acid catalysts in combination with dehydrating agents can facilitate this reaction.
In analogous esterifications of 1-adamantanol, acid catalysts like sulfuric acid are used. For the synthesis of this compound, the reaction mechanism involves the protonation of the chloroacetic acid carbonyl group, increasing its electrophilicity for the subsequent nucleophilic attack by the hydroxyl group of 1-adamantanol. The base-assisted methods described previously, using chloroacetyl chloride, can also be viewed through a catalytic lens where the base facilitates the nucleophilic attack by deprotonating the alcohol, although it is primarily consumed to neutralize the acid byproduct. evitachem.com
Precursor Synthesis and Adamantane (B196018) Functionalization Strategies
The availability of the starting material, 1-adamantanol, is crucial. Its synthesis is rooted in the broader field of adamantane chemistry, which includes both the functionalization of the pre-formed cage and its total synthesis from simpler precursors.
Accessing 1-Adamantanol via Directed C-H Functionalization
Adamantane is a saturated hydrocarbon with particularly strong C-H bonds, making their functionalization challenging. rsc.org However, its unique structure offers high stability to radical and carbocation intermediates at the bridgehead (tertiary) positions. rsc.org Direct C-H functionalization provides a modern and efficient route to 1-substituted adamantanes, including 1-adamantanol.
Radical-based functionalization reactions are a primary method for directly converting adamantane's C-H bonds. rsc.orgresearchgate.net These reactions often require highly reactive species to abstract a hydrogen atom, such as oxygen-centered radicals generated from peroxides. rsc.org The oxidation of the tertiary C-H bond at the C1 position is regioselectively favored over the secondary C-H bonds. Various methods have been developed for the hydroxylation of adamantane, which can be achieved using different oxidizing agents. cuni.cz For instance, the oxidation of adamantane using Cr(VI) reagents has been investigated to produce hydroxylated derivatives like adamantane-1,3-diol, demonstrating the feasibility of direct oxidation to access adamantanol precursors. researchgate.net
Total Synthesis and Skeletal Rearrangements for Adamantane Core
The adamantane cage itself can be constructed through total synthesis. The first synthesis was achieved by Prelog in 1941. wikidoc.org A more practical and widely recognized method was developed by Schleyer in 1957. wikidoc.org This approach utilizes an acid-catalyzed skeletal rearrangement of a more readily available precursor, dicyclopentadiene (B1670491). wikidoc.org The process involves the hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene, followed by a Lewis acid (e.g., aluminum chloride) catalyzed rearrangement that thermodynamically favors the formation of the highly stable, strain-free adamantane skeleton. wikidoc.org
Other synthetic strategies involve the construction of the adamantane framework from various bicyclic precursors through ring expansion or contraction reactions, often involving acid-catalyzed cyclizations and rearrangements. mdpi.comdntb.gov.ua These methods highlight the thermodynamic drive towards the stable diamondoid structure of adamantane. mdpi.comrsc.org
| Method | Starting Material | Key Reagents/Conditions | Significance | Reference |
|---|---|---|---|---|
| Schleyer Synthesis | Dicyclopentadiene | 1. Hydrogenation 2. AlCl₃ (Lewis acid) rearrangement | A convenient, high-yield route from an inexpensive starting material. | wikidoc.org |
| Prelog Synthesis | Complex multi-step route | N/A (Historically significant) | First total synthesis of adamantane. | wikidoc.org |
| Cyclization of Bicyclic Precursors | Various bicyclic compounds | Acid-catalyzed cyclization/rearrangement | Demonstrates construction of the tricyclic framework from simpler rings. | mdpi.com |
Optimization of Synthetic Pathways for Research Scale Production
For research-scale production, the optimization of synthetic pathways focuses on achieving high yield, purity, and operational simplicity. The choice of reagents is a primary consideration. Using chloroacetyl chloride is generally more efficient than using chloroacetic acid due to its higher reactivity, which leads to shorter reaction times and milder conditions. evitachem.com However, chloroacetyl chloride is moisture-sensitive and corrosive.
The choice of base is also critical. While organic bases like pyridine are effective, their removal during workup can be complicated. The use of an inorganic base like magnesia offers the advantage of simple removal by filtration. prepchem.com
Purification is a key step for obtaining high-purity this compound. The crude product obtained from the reaction of 1-adamantanol and chloroacetyl chloride can be purified effectively by recrystallization from hexane, which yields a crystalline solid with a distinct melting point. prepchem.com For higher purity requirements or for removing closely related impurities, column chromatography can be employed as an alternative purification method. evitachem.com
Modern techniques like continuous flow chemistry present opportunities for optimization, offering improved safety, scalability, and control over reaction parameters for ester homologation reactions, which could be adapted for this synthesis. researchgate.net The efficient generation and immediate use of reactive intermediates in a flow system can lead to cleaner reaction profiles and potentially higher yields. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 1 Adamantyl 2 Chloroacetate
Nucleophilic Substitution Reactions at the α-Carbon of the Chloroacetate (B1199739) Moiety
The chloroacetate portion of 1-adamantyl 2-chloroacetate contains a primary carbon atom bonded to a chlorine atom, making it a potential site for nucleophilic substitution. evitachem.com In these reactions, the chlorine atom, acting as a leaving group, is displaced by a nucleophile.
The mechanism of this substitution is subject to competing electronic and steric effects. The reaction center is a primary carbon, which generally favors the bimolecular nucleophilic substitution (SN2) mechanism. byjus.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group. masterorganicchemistry.com Furthermore, the presence of the adjacent carbonyl group in α-halo esters can accelerate SN2 reactions by stabilizing the transition state. researchgate.net
However, the exceptionally bulky 1-adamantyl group, while not directly attached to the reaction center, exerts significant steric hindrance in the vicinity of the α-carbon. This steric bulk can impede the backside attack required for an SN2 pathway, potentially slowing the reaction rate compared to less hindered α-halo esters. byjus.comyoutube.com While tertiary halides, such as 1-chloroadamantane (B1585529) itself, typically react via a unimolecular (SN1) mechanism involving a carbocation intermediate, this is not expected for the primary carbon of the chloroacetate moiety. libretexts.org Therefore, the substitution reaction at the α-carbon is anticipated to proceed via an SN2 mechanism, albeit one that is sterically influenced by the adamantyl group.
Common nucleophiles, such as amines and alcohols, can displace the chloride to form new derivatives. evitachem.com For instance, reaction with an amine would yield a 1-adamantyl 2-aminoacetate derivative, while reaction with an alkoxide would produce a 1-adamantyl 2-alkoxyacetate.
| Nucleophile (Nu:⁻) | Product | Product Class |
| Amine (R₂NH) | 1-Adamantyl 2-(dialkylamino)acetate | Amino Acid Ester |
| Alkoxide (RO⁻) | 1-Adamantyl 2-alkoxyacetate | α-Alkoxy Ester |
| Thiolate (RS⁻) | 1-Adamantyl 2-(alkylthio)acetate | α-Thioether Ester |
| Azide (N₃⁻) | 1-Adamantyl 2-azidoacetate | α-Azido Ester |
| Cyanide (CN⁻) | 1-Adamantyl 3-cyanoacetate | Cyanoacetate Ester |
This table presents illustrative examples of potential SN2 reactions at the α-carbon.
Transesterification Processes Involving the Ester Functionality
The ester linkage in this compound is susceptible to nucleophilic acyl substitution, which includes hydrolysis and transesterification reactions. evitachem.com These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group.
Hydrolysis In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed to yield 1-adamantanol (B105290) and chloroacetic acid. evitachem.com
Transesterification When reacted with an alcohol (R'-OH), typically in the presence of an acid or base catalyst, this compound can undergo transesterification. masterorganicchemistry.com In this process, the 1-adamantyloxy group (-O-Ad) is exchanged for a different alkoxy group (-OR'), resulting in the formation of a new chloroacetate ester and 1-adamantanol. The reaction is an equilibrium process, and can often be driven to completion by using the incoming alcohol as the solvent. masterorganicchemistry.com
The mechanism for these transformations proceeds through a tetrahedral intermediate. masterorganicchemistry.com
Base-Catalyzed Mechanism : An alkoxide (e.g., R'O⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, expelling the 1-adamantyloxy group as a leaving group. masterorganicchemistry.com
Acid-Catalyzed Mechanism : The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The alcohol (R'-OH) then attacks as a nucleophile. A series of proton transfer steps follows, leading to the elimination of 1-adamantanol and formation of the new ester. masterorganicchemistry.com
| Reaction Type | Catalyst | Nucleophile | Key Intermediate | Products |
| Hydrolysis | Acid (H⁺) or Base (OH⁻) | H₂O | Tetrahedral Alkoxide | 1-Adamantanol + Chloroacetic Acid |
| Transesterification | Acid (H⁺) or Base (R'O⁻) | Alcohol (R'-OH) | Tetrahedral Alkoxide | 1-Adamantanol + R'-O-C(O)CH₂Cl |
This table outlines the general conditions and outcomes for nucleophilic acyl substitution on this compound.
Intramolecular Rearrangement Studies
A review of the scientific literature does not indicate any documented intramolecular rearrangements specifically for this compound under common synthetic conditions. The C-O and C-C bonds of the adamantyl cage and the chloroacetate moiety are generally stable.
However, it is noteworthy that the adamantyl framework itself can participate in rearrangements under certain conditions, typically those that involve the formation of a carbocation. rsc.org For example, the 1-adamantyl cation has been shown to rearrange to the more stable 2-adamantyl cation in strong acid, a process that can involve intermolecular hydride transfers or reversible ring-opening. rsc.org Similarly, rearrangements of other adamantane (B196018) precursors, such as protoadamantane (B92536) or noradamantane derivatives, are known to occur, driven by the formation of the highly stable adamantane core. mdpi.com These rearrangements, however, are characteristic of carbocationic intermediates and have not been reported to occur from the neutral ester, this compound.
Role as a Reactant in Specific Carbon-Carbon Bond Forming Reactions
This compound is a valuable substrate for several types of carbon-carbon bond forming reactions, primarily by leveraging the reactivity of the C-Cl bond and the adjacent α-protons.
Reformatsky Reaction The Reformatsky reaction utilizes an α-halo ester, metallic zinc, and a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ester. byjus.comwikipedia.org In this reaction, this compound serves as the α-halo ester component. The reaction begins with the oxidative insertion of zinc into the carbon-chlorine bond to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.orgorganic-chemistry.org This enolate is less reactive than a corresponding lithium enolate, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org The Reformatsky enolate then adds to the carbonyl carbon of an aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to give the final β-hydroxy ester product. byjus.com
| Step | Process | Description |
| 1 | Enolate Formation | This compound reacts with zinc dust to form an organozinc enolate. |
| 2 | Nucleophilic Addition | The zinc enolate adds to the carbonyl carbon of an aldehyde or ketone. |
| 3 | Workup | Acidic workup protonates the intermediate to yield the β-hydroxy ester. |
This table outlines the key stages of the Reformatsky reaction using this compound.
Alkylation of Active Methylene (B1212753) Compounds this compound can also function as an alkylating agent (an electrophile) in reactions with enolates derived from active methylene compounds. researchgate.netgoogle.com Active methylene compounds, such as diethyl malonate or ethyl acetoacetate, have protons on a carbon situated between two electron-withdrawing groups, making them relatively acidic. youtube.com Treatment with a suitable base generates a stabilized carbanion (enolate), which is a potent carbon nucleophile. This enolate can then displace the chloride from this compound in an SN2 reaction to form a new carbon-carbon bond. youtube.com This type of reaction is a fundamental strategy for constructing more complex carbon skeletons.
Derivatization and Advanced Functionalization of 1 Adamantyl 2 Chloroacetate
Conversion to Carboxylic Acid and Amide Derivatives
The chloroacetate (B1199739) portion of 1-adamantyl 2-chloroacetate is a key functional handle for producing various derivatives. The reactivity of the C-Cl bond allows for nucleophilic substitution, while the ester group can be hydrolyzed.
Hydrolysis of the ester bond in this compound under aqueous conditions yields 1-adamantanol (B105290) and chloroacetic acid. researchgate.net However, a more synthetically useful transformation is the selective substitution of the chloride atom. Nucleophilic attack at the carbon bearing the chlorine atom can lead to the formation of α-substituted adamantyl acetates. For instance, hydrolysis of the C-Cl bond under appropriate conditions would yield 1-adamantyl 2-hydroxyacetate, also known as adamantyl glycolic acid.
A more common derivatization involves the reaction with amines to form glycine (B1666218) derivatives. The chloro group is readily displaced by a variety of primary and secondary amines via a nucleophilic substitution (SN2) reaction. researchgate.netscilit.com This reaction provides a straightforward route to 1-adamantyl 2-(amino)acetate compounds, which are valuable intermediates for more complex molecules. The general scheme for this amination is shown below.

This reaction is typically performed in an aprotic solvent, often with a suitable base like triethylamine (B128534) or potassium carbonate to neutralize the hydrogen chloride that is formed. mdpi.com A wide array of amines can be used, leading to a diverse library of derivatives.
Table 1: Potential Amine Nucleophiles for Derivatization
| Amine Type | Example Reactant | Potential Product |
|---|---|---|
| Primary Aliphatic | Benzylamine | 1-Adamantyl 2-(benzylamino)acetate |
| Secondary Aliphatic | Dibenzylamine | 1-Adamantyl 2-(dibenzylamino)acetate |
| Primary Aromatic | Aniline | 1-Adamantyl 2-(phenylamino)acetate |
| Heterocyclic | Morpholine | 1-Adamantyl 2-morpholinoacetate |
Synthesis of Adamantane-Containing Heterocyclic Compounds
The reactive chloroacetyl group of this compound, or its sodium salt precursor sodium chloroacetate, is a valuable building block for constructing various adamantane-functionalized heterocyclic rings. These reactions often involve alkylation of a pre-formed heterocycle or a cyclocondensation reaction where the chloroacetate provides a two-carbon unit.
Research has shown that adamantane-bearing triazoles and oxadiazoles (B1248032) can be synthesized using chloroacetate reagents. nih.govresearchgate.net For example, 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones react with sodium chloroacetate in ethanolic sodium hydroxide (B78521) to yield the corresponding N-1-acetic acid derivatives. nih.govresearchgate.netpatsnap.com Similarly, 2-(1-adamantyl)-1,3,4-oxadiazoline-5-thione can be alkylated on the sulfur atom with sodium chloroacetate to produce the S-acetic acid derivative. nih.govresearchgate.net These acetic acid derivatives are versatile intermediates for further modifications.
The synthesis of adamantane-containing thiazoles can also be achieved using α-haloacetyl reagents. The Hantzsch thiazole (B1198619) synthesis, a classic method, involves the condensation of a thioamide with an α-halo carbonyl compound. cqvip.com In a related approach, adamantane-functionalized thiazoles have been synthesized by reacting 1-(adamantan-1-yl)-3-arylthioureas with various α-bromo ketones, which are structurally analogous to this compound. mdpi.com This suggests a viable pathway for incorporating the adamantyl chloroacetate ester directly into a thiazole ring system.
Table 2: Examples of Heterocycle Synthesis Using Chloroacetate Reagents
| Starting Heterocycle/Precursor | Reagent | Product Type | Ref. |
|---|---|---|---|
| 3-(1-Adamantyl)-4-phenyl-1,2,4-triazoline-5-thione | Sodium Chloroacetate | 2-[3-(1-Adamantyl)-4-phenyl-5-thioxo-1,2,4-triazolin-1-yl]acetic acid | nih.govresearchgate.net |
| 2-(1-Adamantyl)-1,3,4-oxadiazoline-5-thione | Sodium Chloroacetate | 2-[[5-(1-Adamantyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid | nih.govresearchgate.net |
| 1-(Adamantan-1-yl)-3-phenylthiourea | Aryl Bromomethyl Ketone* | (Z)-N-(Adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imine | mdpi.com |
| 5-Aryl-1,3,4-oxadiazole-2-thiol | Ethyl Chloroacetate | Ethyl 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]acetate | googleapis.com |
Note: α-Bromo ketones are used as analogs to demonstrate the reactivity principle.
Formation of Adamantane-Based Surfactants and Quaternary Ammonium (B1175870) Salts
The dual functionality of molecules containing both a lipophilic adamantane (B196018) group and a hydrophilic portion can give rise to surface-active properties. This compound and related chloroacetate reagents are key in synthesizing adamantane-based quaternary ammonium salts and betaines, which are classes of cationic and zwitterionic surfactants, respectively.
The synthesis typically involves a quaternization reaction, specifically a Menschutkin reaction, where a tertiary amine is alkylated by a haloalkane. researchgate.net For instance, N-(1-adamantyl)-N,N-dimethylamine can be prepared and subsequently reacted with sodium chloroacetate to form an adamantyl-containing betaine: N-(1-adamantyl)-N,N-dimethyl-betaine. researchgate.net This reaction creates a surfactant with a cationic quaternary ammonium center and an anionic carboxylate group within the same molecule. researchgate.net
Similarly, other quaternary ammonium salts can be formed. The reaction of a tertiary amine with an alkyl chloroacetate, such as decyl 2-chloroacetate, results in a cationic surfactant where the positive charge is on the nitrogen and the chloride from the chloroacetate acts as the counter-ion. This strategy allows for the creation of a variety of surfactants by changing the nature of the tertiary amine or the alkyl chain on the chloroacetate.
Table 3: Synthesis of Adamantane-Based Surfactants
| Adamantane Precursor | Quaternizing Agent | Product Type | Surfactant Class | Ref. |
|---|---|---|---|---|
| N-(1-Adamantyl)-N,N-dimethylamine | Sodium Chloroacetate | N-(1-Adamantyl)-N,N-dimethyl-betaine | Zwitterionic (Betaine) | researchgate.net |
| 3-((2-chlorobenzylidene)amino)-N,N-dimethylpropan-1-amine | Decyl 2-chloroacetate | Cationic imine surfactant | Cationic |
Creation of Polyfunctionalized and Multivalent Adamantane Scaffolds
The development of molecules containing multiple adamantane units or adamantane cores functionalized at several positions is of significant interest for creating scaffolds with unique spatial and binding properties. The reactivity of the chloroacetate group is instrumental in building these complex structures.
One documented strategy involves using ethyl chloroacetate to alkylate an existing adamantane-containing molecule. For example, an adamantyl-substituted phenol (B47542) can be alkylated at the phenolic oxygen with ethyl chloroacetate. The resulting ester can then be hydrolyzed to a carboxylic acid. This acid provides a new functional handle that can be coupled with various amines, potentially including another adamantane-containing amine, to create a disubstituted or multivalent adamantane scaffold.
Another approach involves leveraging the reactivity of poly-substituted adamantanes. For example, 1,3-dibromoadamantane (B19736) can react with 1,2,4-triazole (B32235) to yield 1,3-bis(1,2,4-triazol-1-yl)adamantane, a bivalent ligand. While not starting from this compound, this demonstrates the principle of using a rigid adamantane core to orient functional groups. The chloroacetate moiety could be used in a similar fashion, for instance, by reacting 1,3-dihydroxyadamantane with chloroacetyl chloride to produce a bis(chloroacetate) derivative, which could then be further functionalized at the two chloro- positions to create a symmetrical, polyfunctional scaffold.
Stereochemical Aspects in Derivatization
Stereochemistry is a critical consideration in the design of bioactive molecules. The 1-adamantyl group itself is achiral. Therefore, in derivatization reactions of this compound, stereocenters are not typically present in the starting material.
The primary site of reaction for derivatization, the α-carbon of the chloroacetate group, is prochiral as it bears two identical hydrogen atoms. Stereochemical outcomes become relevant under two main conditions:
If the starting material is a chiral analog, such as 1-adamantyl 2-chloropropionate.
If the reaction introduces chirality, for example, by using a chiral nucleophile or catalyst.
Nucleophilic substitution reactions at a saturated carbon atom can proceed via two main mechanisms with distinct stereochemical consequences: SN1 and SN2. scilit.com
SN2 Reaction: This mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the reaction center. If one were to start with a chiral (R)-1-adamantyl 2-chloropropionate, an SN2 reaction with an amine would yield the corresponding (S)-amino acid ester. scilit.com
SN1 Reaction: This pathway involves the formation of a planar carbocation intermediate. The nucleophile can then attack from either face of the plane, typically resulting in a racemic mixture of both enantiomers. scilit.com
For this compound, since the α-carbon is not a stereocenter, these considerations are only theoretical. However, if a chiral amine were used as a nucleophile to attack the prochiral center, a pair of diastereomers could be formed. The bulky adamantane group might exert some degree of steric influence on the transition state, potentially leading to a modest diastereomeric excess, but this has not been extensively documented. The primary stereochemical considerations in the functionalization of this compound arise when subsequent reactions on the derivatives create new chiral centers.
Applications in Contemporary Organic Synthesis and Medicinal Chemistry Scaffolding
1-Adamantyl 2-Chloroacetate as a Versatile Building Block
This compound is a highly versatile building block in organic synthesis due to the presence of two key reactive sites: the ester linkage and the carbon-chlorine bond. liverpool.ac.uk The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. liverpool.ac.uk This reactivity enables the synthesis of diverse adamantane (B196018) derivatives with potential applications in medicinal chemistry and material science. liverpool.ac.ukresearchgate.net
The general synthetic utility of this compound is demonstrated by its reactions with various nucleophiles. For instance, it can react with amines, alcohols, and thiols to form the corresponding substituted acetate (B1210297) derivatives. These reactions are fundamental for constructing more complex molecules with tailored properties.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Resulting Functional Group | Potential Application Area | Reference |
| Amines | Aminoacetate | Pharmaceutical synthesis | liverpool.ac.uk |
| Alcohols | Alkoxyacetate | Material science | liverpool.ac.ukresearchgate.net |
| Thiols | Thioacetate | Bioconjugation | liverpool.ac.uk |
The adamantane moiety itself provides a rigid, lipophilic core that can enhance the biological activity and improve the pharmacokinetic properties of drug candidates. rsc.org The incorporation of the adamantyl group through building blocks like this compound is a common strategy in the design of antiviral and other therapeutic agents. rsc.orgnih.gov
Design and Synthesis of Rigid Scaffolds for Molecular Recognition and Ligand Assembly
The rigid, cage-like structure of the adamantane unit makes it an excellent scaffold for the precise three-dimensional arrangement of functional groups. science.org.ge This property is particularly valuable in the design of molecules for molecular recognition and in the assembly of multivalent ligands, where the spatial orientation of binding elements is crucial for high-affinity interactions with biological targets. science.org.ge
While direct use of this compound to form complex scaffolds is not extensively detailed, the adamantane framework itself, often derived from precursors like 1-adamantanol (B105290) (a synthetic precursor to this compound), is a cornerstone in the construction of such scaffolds. liverpool.ac.ukscience.org.ge These scaffolds can present multiple copies of a ligand in a defined geometry, leading to a significant enhancement in binding affinity and specificity, a phenomenon known as the multivalency effect. science.org.ge
Table 2: Adamantane-Based Scaffolds in Molecular Recognition
| Scaffold Type | Design Principle | Application Example | Reference |
| Tripodal Scaffolds | Functionalization at three bridgehead positions of the adamantane core. | Assembly of multivalent binders for cell surface epitopes. | science.org.ge |
| Cleft-like Scaffolds | Incorporation of the adamantane cage into larger, shaped molecules. | Development of synthetic receptors for specific guest molecules. | nih.gov |
The synthesis of these scaffolds often involves multi-step sequences where the adamantane core is functionalized in a controlled manner. The principles guiding the reactivity of adamantane derivatives, including those accessible from this compound, are central to these synthetic strategies. science.org.ge
Development of Precursors for Complex Adamantane-Derived Molecules
This compound serves as a precursor for a variety of more complex adamantane-containing molecules with significant biological activities. rsc.orgliverpool.ac.uk The reactivity of the chloroacetate (B1199739) group allows for its conversion into other functionalities, which can then be used in subsequent synthetic transformations to build intricate molecular architectures. liverpool.ac.uk
For example, the hydrolysis of the ester can yield 1-adamantanol, a key starting material for many adamantane derivatives, while the substitution of the chloro group can lead to intermediates for the synthesis of bioactive compounds. liverpool.ac.uk The adamantane skeleton is a key component in several approved drugs, and the development of new synthetic routes to adamantane derivatives is an active area of research. rsc.orgnih.gov
Table 3: Synthesis of Complex Adamantane Derivatives
| Starting Material Precursor | Key Transformation | Resulting Complex Molecule | Therapeutic Area | Reference |
| 1-Adamantaneethanol | Sharpless asymmetric epoxidation | Adamantane-derived hydroxyethylamine isosteres | HIV Protease Inhibitors | researchgate.net |
| 1-Adamantylcarbaldehyde | Condensation reactions | Adamantanopyrrolidines | Antiviral (Influenza A) | nih.gov |
| 1-Adamantanecarboxylic acid | Multi-step synthesis | Adamantane-containing dipeptides | Peptidomimetics | science.org.ge |
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are powerful tools in organic synthesis and drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. csic.espreprints.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for generating libraries of peptidomimetics and other biologically relevant scaffolds. tcichemicals.combeilstein-journals.org
While the adamantane group is a desirable feature in drug candidates and has been incorporated into molecules synthesized via MCRs, specific examples of this compound itself participating as a direct component in Passerini or Ugi reactions are not prominently reported in the reviewed literature. However, the general reactivity of its functional groups suggests its potential as a substrate in such reactions. For instance, the carboxylic acid derived from the hydrolysis of this compound could theoretically be used as the acid component in a Passerini or Ugi reaction. tcichemicals.comorganicreactions.org
Table 4: Adamantane Derivatives in Ugi Multi-Component Reactions
| Adamantane-Containing Component | Other Reactants | Product Type | Reference |
| Adamantane-1-carboxylic acid | Amines, Aldehydes, Isocyanides | Adamantane-containing dipeptides | science.org.ge |
| Adamantane-2-one | Amines, Adamantane-1-carboxylic acid, Isocyanides | Adamantane-containing dipeptides | science.org.ge |
The synthesis of adamantane-containing dipeptides has been successfully achieved using the Ugi reaction, demonstrating the compatibility of the adamantane scaffold with this powerful synthetic methodology. science.org.ge This suggests that with appropriate derivatization, this compound could be a valuable precursor for components used in MCRs. liverpool.ac.uk
Role in Supramolecular Chemistry and Advanced Materials Research
Utilization of Adamantane (B196018) Rigidity in Supramolecular Architectures
The highly symmetric and rigid cage of adamantane is extensively utilized in host-guest chemistry to form strong and directional supramolecular complexes. nih.gov Adamantane derivatives act as ideal "guest" molecules that fit perfectly into the cavities of various "host" macrocycles, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.govnih.gov This precise geometric and hydrophobic complementarity leads to the formation of stable 1:1 inclusion complexes with high association constants, often in the range of 10³ to 10⁵ M⁻¹ for β-cyclodextrin. nih.govnih.gov
This predictable and robust interaction is a powerful tool for constructing self-assembled systems. For instance, by functionalizing a polymer with adamantane groups and introducing a cyclodextrin-modified surface, one can create reversible, non-covalent linkages. This principle is applied in areas ranging from drug delivery to surface recognition. nih.gov The stability of these complexes allows for the creation of intricate, yet predictable, molecular architectures.
| Host Molecule | Guest Moiety | Typical Association Constant (Ka) | Application Area |
| β-Cyclodextrin | Adamantane | 10³–10⁵ M⁻¹ | Drug Delivery, Surface Recognition |
| Cucurbit researchgate.neturil (CB researchgate.net) | Adamantane | ~10¹² M⁻¹ | Sensing, Bioimaging, Drug Delivery |
This table presents typical association constants for adamantane derivatives with common host macrocycles, illustrating the strength of these supramolecular interactions.
Application in Polymeric and Nanomaterial Systems
The incorporation of the bulky adamantyl group into polymer backbones or as pendent groups significantly enhances the material's physical properties. usm.edu Adamantane-containing polymers exhibit increased glass transition temperatures (Tg), improved thermal stability, and greater stiffness compared to their linear, unsubstituted counterparts. usm.edu These characteristics make them suitable for applications such as specialized coatings and high-performance materials. wikipedia.org
In the realm of nanotechnology, the adamantane moiety is a key component in designing drug delivery systems. pensoft.net Its lipophilic nature allows it to anchor molecules to the lipid bilayers of liposomes or form the hydrophobic core of nanoparticles. nih.govpensoft.net This facilitates the encapsulation and transport of therapeutic agents. Furthermore, the principles of supramolecular chemistry are often combined with nanomaterials; for example, adamantane-functionalized nanoparticles can be targeted to specific cells or tissues by decorating their surface with cyclodextrins that bind to cellular receptors. pensoft.net
Research has also demonstrated the use of adamantane-functionalized polymers to create "smart" or stimuli-responsive materials. For example, poly(2-oxazoline) copolymers with pendant adamantane groups can have their lower critical solution temperature (LCST) precisely tuned by complexation with cyclodextrin. nih.gov This allows for the development of materials that undergo a phase transition in response to specific molecular recognition events. nih.gov
Development of Adamantane-Based Ligands and Catalytic Components
In the field of catalysis, particularly organometallic catalysis, ligands play a crucial role in tuning the activity, selectivity, and stability of a metal center. uq.edu.ausinocompound.com The adamantyl group has proven to be an exceptionally effective component in ligand design, primarily for phosphine (B1218219) ligands used in palladium-catalyzed cross-coupling reactions. sinocompound.comresearchgate.net
The primary advantages conferred by the adamantyl group are its significant steric bulk and strong electron-donating character. sinocompound.comprinceton.edu
Steric Hindrance: The bulkiness of adamantyl groups on a phosphine ligand, such as in tri(1-adamantyl)phosphine (PAd₃), promotes the formation of coordinatively unsaturated metal complexes. This facilitates crucial steps in the catalytic cycle, such as oxidative addition, leading to higher reaction rates even with less reactive substrates like aryl chlorides. uq.edu.auprinceton.edu
Electron-Donating Properties: As an alkyl group, adamantane is a powerful electron donor. This increases the electron density on the metal center, which can enhance its reactivity in key catalytic steps. uq.edu.au The electron-releasing character of PAd₃ surpasses that of other common alkylphosphines like tri(tert-butyl)phosphine. princeton.edu
The rigidity of the adamantane cage also imparts high stability to the ligand, preventing degradation pathways like cyclometallation that can deactivate the catalyst. princeton.edu This combination of steric bulk, electron-donating ability, and stability makes adamantyl-containing ligands, and the catalysts formed from them, highly efficient and robust for a wide range of chemical transformations. uq.edu.ausinocompound.com
| Ligand Property | Influence of Adamantyl Group | Consequence in Catalysis |
| Steric Bulk | High cone angle (≥160°) | Promotes formation of active, low-coordinate metal species; accelerates oxidative addition. sinocompound.com |
| Electronic Character | Strong σ-donor | Increases electron density at the metal center, enhancing catalytic activity. uq.edu.au |
| Structural Rigidity | Cage-like structure | Resists ligand degradation pathways such as C-H activation and P-C bond scission. princeton.edu |
This table summarizes the key properties that the adamantyl moiety imparts to ligands and the resulting benefits in catalytic performance.
Computational and Spectroscopic Investigations Academic Focus
Theoretical Studies on Molecular Structure and Conformation
Studies on analogous adamantyl-containing molecules, like acyl-thioureas, show that the bulky adamantyl group significantly influences the molecule's conformation by imposing steric constraints. nih.govresearchgate.net For 1-Adamantyl 2-chloroacetate, theoretical calculations focus on the rotational orientation of the chloroacetate (B1199739) group relative to the adamantane (B196018) cage. The most stable conformers are identified by calculating the potential energy surface as a function of key dihedral angles. In related adamantane derivatives, the conformation is often stabilized by intramolecular interactions. nih.gov For instance, in 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, the molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. nih.gov While this compound lacks a similar hydrogen bond donor, the conformational preference is governed by minimizing steric hindrance and optimizing electrostatic interactions between the chloroacetate moiety and the adamantyl cage.
Computational studies on similar bioactive adamantane derivatives have successfully predicted conformations that were later validated by experimental X-ray diffraction data, highlighting the predictive power of these theoretical methods. mdpi.comnih.gov
| Structural Feature | Theoretical Finding | Primary Influencing Factors |
|---|---|---|
| Adamantane Cage | Rigid chair conformation for all three fused cyclohexane rings. wikipedia.orgnih.gov | Inherent strain-free diamondoid structure. wikipedia.org |
| Ester Group Orientation | Specific rotational conformers are energetically favored. | Steric hindrance from the bulky adamantyl group, electrostatic interactions. nih.gov |
| Overall Molecular Shape | The adamantyl group acts as a rigid anchor, with conformational flexibility primarily in the ester substituent. | Combination of the adamantane cage's rigidity and the substituent's rotational freedom. |
Spectroscopic Characterization Techniques for Structural Elucidation
The precise molecular structure of this compound is confirmed through a combination of spectroscopic techniques, each providing unique information about the compound's connectivity and geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of the adamantane group is characteristically simple due to its high symmetry, typically showing two broad, poorly resolved signals for the methine (CH) and methylene (B1212753) (CH₂) protons. wikipedia.orgchemicalbook.com For this compound, the protons of the adamantyl cage would appear in their characteristic regions, while the methylene protons of the chloroacetate group (–O–CO–CH₂Cl) would produce a distinct singlet at a downfield chemical shift due to the influence of the adjacent carbonyl and chlorine atom.
¹³C NMR: The carbon NMR spectrum also reflects the molecule's symmetry. The adamantane cage typically shows four signals corresponding to the four non-equivalent carbon atoms in a 1-substituted adamantane. The chloroacetate moiety would contribute two additional signals: one for the carbonyl carbon (C=O) and one for the methylene carbon (–CH₂Cl). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would confirm the presence of the ester and chloroalkane functionalities. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is expected around 1730-1750 cm⁻¹. researchgate.net Additionally, C–O stretching vibrations for the ester linkage would be observed in the 1000-1300 cm⁻¹ region. researchgate.net Vibrations associated with the C-Cl bond and the various C-H and C-C bonds of the adamantane cage would also be present.
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Adamantyl Protons (CH, CH₂) | ~1.6 - 2.1 ppm |
| Chloroacetate Methylene (CH₂Cl) | ~4.0 - 4.2 ppm | |
| ¹³C NMR | Adamantyl Carbons | ~28 - 45 ppm (bridgehead and methylene carbons) |
| Chloroacetate Methylene (CH₂Cl) | ~40 - 45 ppm | |
| Ester Carbonyl (C=O) | ~165 - 175 ppm | |
| IR Spectroscopy | Ester C=O Stretch | ~1730 - 1750 cm⁻¹ |
| Ester C-O Stretch | ~1000 - 1300 cm⁻¹ | |
| C-Cl Stretch | ~600 - 800 cm⁻¹ |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides critical insights into the reaction mechanisms of adamantyl esters, particularly in solvolysis reactions where the compound reacts with the solvent. While specific studies on this compound are not available, extensive research on the closely related compound 1-adamantyl chloroformate (1-AdOCOCl) offers a well-established model for its likely reactive behavior. mdpi.comnih.gov
The solvolysis of adamantyl derivatives is often studied using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity. nih.gov Computational studies are used to calculate the energies of potential intermediates and transition states, helping to distinguish between competing reaction pathways.
For adamantyl esters, a key mechanistic question is whether the reaction proceeds through an attack at the acyl carbon or through the formation of the highly stable 1-adamantyl carbocation. Computational studies on the solvolysis of 1-adamantyl chlorothioformate and chloroformate indicate that the reaction often proceeds via a solvolysis-decomposition pathway. nih.govnih.gov This mechanism involves the initial, rate-determining formation of a 1-adamantyl cation (1-Ad⁺) and a counter-ion, following the loss of a stable small molecule (e.g., carbon dioxide for the chloroformate). mdpi.comnih.gov
Proposed Mechanism (by analogy):
Ionization: The C-O bond of the ester cleaves heterolytically to form the tertiary 1-adamantyl carbocation and the chloroacetate anion. This step is favored in polar, ionizing solvents.
Intermediate Formation: This results in a stable carbocation intermediate (1-Ad⁺). The stability of this bridgehead cation is a key driving force for this pathway.
Solvent Capture: The carbocation is then rapidly attacked by a solvent molecule (e.g., water or alcohol) to form the final solvolysis product (e.g., 1-adamantanol (B105290) or a 1-adamantyl ether).
Computational methods, such as ab initio calculations, are used to model the energetics of this process, confirming the favorability of forming the 1-adamantyl cation over alternative pathways, such as a direct bimolecular attack by the solvent on the ester's carbonyl carbon. nih.gov These theoretical calculations help explain experimental observations, such as reaction rates and product distributions under various conditions.
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways to Adamantyl Chloroacetate (B1199739) Esters
The synthesis of 1-Adamantyl 2-chloroacetate and its analogs is traditionally achieved through standard esterification procedures. However, the pursuit of more efficient, sustainable, and versatile synthetic methods remains a key objective in modern organic chemistry. Future research is anticipated to focus on several innovative approaches.
One promising avenue is the development of novel catalytic systems for the direct esterification of 1-adamantanol (B105290) with chloroacetic acid. While acid catalysts are commonly employed, the exploration of alternative catalysts, such as metal-organic frameworks (MOFs) or immobilized enzymes, could offer advantages in terms of reusability, milder reaction conditions, and improved yields.
Furthermore, the use of coupling reagents represents a fertile ground for innovation. A notable example is the application of triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride, which has been demonstrated as a highly efficient system for esterification under neutral conditions at room temperature nih.gov. The adaptation of this and similar methodologies to the synthesis of adamantyl chloroacetate esters could provide rapid and high-yielding routes to these compounds.
Another area of interest lies in the development of continuous-flow synthesis protocols. Flow chemistry offers numerous benefits over traditional batch processes, including enhanced safety, scalability, and process control. The synthesis of chloroacetate esters has been successfully demonstrated using reactive distillation in a continuous process, suggesting the feasibility of adapting this technology for adamantyl derivatives researchgate.net.
The table below summarizes potential novel synthetic strategies for adamantyl chloroacetate esters.
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Novel Catalysis | Milder reaction conditions, catalyst reusability, improved sustainability. | Heterogeneous catalysis, biocatalysis, organocatalysis. |
| Advanced Coupling Reagents | High efficiency, neutral reaction conditions, broad functional group tolerance. | Development of new activating agents for carboxylic acids. |
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise process control, potential for automation. | Microreactor technology, process intensification. |
Unveiling Undiscovered Reactivity Profiles of the Compound
The reactivity of this compound is largely dictated by the interplay between the bulky, electron-donating adamantyl group and the electrophilic chloroacetyl moiety. While some reactions can be predicted based on fundamental organic chemistry principles, a thorough exploration of its reactivity profile is warranted to uncover novel transformations.
The solvolysis of related adamantyl compounds, such as 1-adamantyl chlorothioformate, has been studied in various hydroxylic solvents mdpi.comnih.gov. These studies reveal competing reaction pathways, including ionization to form the stable 1-adamantyl cation and pathways involving the acyl group. A detailed investigation into the solvolysis of this compound under a range of conditions could provide valuable insights into its reaction mechanisms and the factors governing product distribution.
Furthermore, the presence of the C-Cl bond in the chloroacetate group offers a handle for various nucleophilic substitution reactions. Investigating the reaction of this compound with a diverse array of nucleophiles could lead to the synthesis of a wide range of functionalized adamantyl esters with potential applications in medicinal chemistry and materials science.
The adamantyl cage itself can also participate in reactions. While direct functionalization of the adamantane (B196018) core in this compound would be challenging due to the deactivating effect of the ester group, exploring radical-based functionalization methods could lead to interesting and potentially useful transformations.
Integration into Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from batch to continuous-flow processes is a rapidly growing area of chemical research, driven by the desire for more efficient and sustainable manufacturing. The integration of the synthesis and subsequent reactions of this compound into flow chemistry and automated systems presents a significant opportunity for future development.
Flow chemistry has been successfully applied to the synthesis of adamantane derivatives, including the anti-Alzheimer drug memantine (B1676192) nih.gov. This demonstrates the compatibility of the adamantane scaffold with continuous-flow reactors. The synthesis of this compound in a flow system could offer advantages such as precise temperature control, rapid mixing, and the ability to safely handle reactive intermediates.
Moreover, the automation of the synthesis of chloroacetate esters has been explored, particularly in the context of radiolabeling for positron emission tomography (PET) imaging nih.gov. The development of an automated platform for the synthesis and subsequent modification of this compound could significantly accelerate the discovery of new derivatives with desired properties. Such a system would allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological evaluation.
The potential benefits of integrating the chemistry of this compound into flow and automated systems are summarized in the following table.
| Technology | Potential Benefits for this compound Chemistry |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for multi-step continuous synthesis. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility. |
Advanced Methodologies for Selective Functionalization of Adamantane Systems
The selective functionalization of the adamantane core is a long-standing challenge in organic synthesis due to the strength and similarity of its C-H bonds. However, recent advances in catalysis have opened up new possibilities for the precise modification of adamantane systems.
One of the most promising approaches is the use of photoredox catalysis in combination with hydrogen atom transfer (HAT) catalysis. This strategy allows for the selective functionalization of the strong tertiary C-H bonds of adamantanes. By employing a suitable photocatalyst and a HAT catalyst, it is possible to generate an adamantyl radical that can then react with a variety of coupling partners. This method has been shown to be highly chemoselective, tolerating a wide range of functional groups.
Another emerging area is the use of directed C-H functionalization, where a directing group is used to guide a catalyst to a specific C-H bond. While this approach is more challenging for the non-functionalized adamantane core, it could be applied to adamantane derivatives bearing suitable directing groups.
The development of new catalysts and reagents that can differentiate between the various C-H bonds of the adamantane skeleton will continue to be a major focus of research. These advanced methodologies will be crucial for the synthesis of complex and highly functionalized adamantane derivatives with tailored properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Adamantyl 2-chloroacetate, and how can reaction efficiency be maximized?
- Methodological Answer : Optimal synthesis involves selecting solvents and bases that minimize side reactions. For chloroacetate esters, dichloromethane (DCM) as a solvent and diisopropylethylamine (DIPEA) as a base are effective, as demonstrated in model reactions for benzyl 2-chloroacetate . Reaction efficiency is maximized by maintaining anhydrous conditions, controlled stoichiometry (e.g., 1:1.2 molar ratio of alcohol to chloroacetyl chloride), and monitoring via TLC or GC-MS. For adamantane derivatives, sodium chloroacetate in quaternization reactions (e.g., with N-(1-adamantyl)-N,N-dimethylamine) requires pH control (~9–10) and reflux in ethanol/water mixtures for 8–12 hours .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : The adamantane protons appear as sharp singlets (δ 1.6–2.1 ppm), while the chloroacetate methylene group (CH₂Cl) resonates at δ 4.0–4.2 ppm. Carbonyl (C=O) signals are observed at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretching at ~1740 cm⁻¹ and C-Cl stretching near 750 cm⁻¹ confirm ester and chloroacetate groups .
- Elemental Analysis : Validate molecular formula (e.g., C₁₂H₁₇ClO₂) with <1% deviation .
Q. How should this compound be stored to maintain stability, and what factors contribute to its degradation?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis. Degradation is accelerated by moisture, leading to hydrolysis of the ester bond to 1-adamantanol and chloroacetic acid. Monitor purity via HPLC periodically; degradation products can be identified by new peaks at shorter retention times .
Advanced Research Questions
Q. What mechanistic pathways lead to the formation of chlorinated byproducts like 3-chloro-1-adamantyl acetate during synthesis?
- Methodological Answer : Competing pathways arise from steric and electronic factors. In reactions involving 1-bromoadamantane with silver acetate, bromide displacement by acetate is hindered, allowing chloride impurities (e.g., from solvents) to attack the adamantane cage. This results in 3-chloro substitution due to the stability of the transannular carbocation intermediate . Kinetic studies (e.g., GC-MS monitoring) and isotopic labeling (¹³C-Cl) can trace chlorination sources .
Q. How can computational methods like DFT predict the regioselectivity and stability of chloroacetate isomers in adamantane derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates Gibbs free energy differences between isomers. For example, trans-1,2-chloroacetate is ~5 kcal/mol more stable than trans-1,4-diacetate due to reduced steric strain and favorable orbital alignment during chloride attack. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets to optimize geometries and compute energy profiles .
Q. What enzymatic systems are effective in degrading 2-chloroacetate moieties, and how can their activity be quantified?
- Methodological Answer : Hydrolytic dehalogenases (e.g., Rsc1362, PA0810) catalyze cleavage of C-Cl bonds. Activity is quantified via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
